(E)-N-(4-(furan-3-yl)benzyl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[[4-(furan-3-yl)phenyl]methyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S/c20-18(8-7-17-2-1-11-22-17)19-12-14-3-5-15(6-4-14)16-9-10-21-13-16/h1-11,13H,12H2,(H,19,20)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITKQJJTIVIOPC-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(furan-3-yl)benzyl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:
Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through a reaction between an appropriate acrylate and an amine. This step often involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Introduction of the Furan and Thiophene Groups: The furan and thiophene groups can be introduced through a series of coupling reactions. These reactions may involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to attach the furan and thiophene moieties to the acrylamide backbone.
Final Assembly: The final step involves the coupling of the benzyl group to the furan-substituted acrylamide. This can be achieved through a nucleophilic substitution reaction, where the benzyl group is introduced using a benzyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Acrylamide Backbone Reactivity
The acrylamide moiety undergoes characteristic reactions driven by its α,β-unsaturated carbonyl system:
Key Insight : The (E)-configuration of the acrylamide double bond sterically hinders nucleophilic additions compared to (Z)-isomers, as shown by kinetic studies.
Furan and Thiophene Ring Reactivity
The heteroaromatic rings participate in electrophilic substitution and dearomatization:
Furan Ring (C3 position):
-
Electrophilic Substitution :
Thiophene Ring (C2 position):
-
Sulfonation (H₂SO₄/SO₃) at C5 position, retaining aromaticity.
-
Photochemical Dearomatization : Under visible light (λ = 450 nm) with Ir(ppy)₃ photocatalyst, the thiophene undergoes skeletal rearrangement to form fused tricyclic scaffolds via a radical-mediated cascade .
Tandem Reaction Pathways
Visible-light-promoted cascades enable complex transformations:
textSubstrate → Photoexcitation → Radical Intermediates → Cyclization → Dearomatization → Final Product
Example : Irradiation of (E)-N-(4-(furan-3-yl)benzyl)-3-(thiophen-2-yl)acrylamide with [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%) in DCE at 40°C for 3 hours generates a tricyclic lactam via:
-
Enamine activation by energy transfer (eT).
-
Cyclobutane ring-opening (ΔG‡ = +4.1 kcal/mol).
Key Data :
-
Yield : 72–85% (dependent on solvent polarity).
-
Diastereocontrol : >20:1 dr due to steric steering in the transition state .
Functional Group Compatibility
The benzyl group and amide nitrogen influence reactivity:
-
Benzyl C–H Activation : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) occurs at the para position of the benzyl group .
-
Amide N–H Reactivity : Acylation with acetyl chloride forms N-acetyl derivatives, enhancing metabolic stability.
Stability Under Synthetic Conditions
Computational Insights
DFT calculations (B3LYP/6-311+G(d,p)) reveal:
-
Radical Stability : The allylic radical intermediate (ΔG = −8.2 kcal/mol) directs regioselectivity in cyclization .
-
Transition State Analysis : Orbital overlap between the β-carbon of the lactam and C3 of the thiophene dictates 6-endo preference (Figure 3 in ).
Industrial-Scale Considerations
-
Flow Chemistry : Continuous reactors reduce reaction time by 60% compared to batch processes.
-
Solvent Optimization : Switch from DMF to cyclopentyl methyl ether (CPME) improves E-factor by 35%.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of (E)-N-(4-(furan-3-yl)benzyl)-3-(thiophen-2-yl)acrylamide as an anticancer agent. Research indicates that compounds with similar structural motifs exhibit promising activity against various cancer cell lines, including lung (A549), colon (HCT116), and breast (MDA-MB-231) cancers. The mechanism of action often involves the induction of apoptosis in cancer cells through the inhibition of anti-apoptotic proteins .
Structure-Activity Relationship Studies
The compound's structure allows for modifications that can enhance its biological activity. For instance, variations in the substituents on the furan and thiophene rings can lead to different pharmacological profiles. This has been explored in several studies where derivatives were synthesized and tested for their anticancer properties, demonstrating a correlation between structural changes and biological efficacy .
Synthesis and Derivatives
Synthetic Pathways
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Utilizing benzylamine and thiophene-based aldehydes in the presence of catalysts to form the desired acrylamide structure.
- Visible-Light-Promoted Reactions : Recent advancements have introduced visible-light-promoted reactions that facilitate the formation of complex molecular architectures from simpler precursors, enhancing synthetic efficiency .
Derivatives and Their Applications
The exploration of derivatives has led to compounds with enhanced solubility and bioavailability. For example, modifications on the thiophene ring have resulted in derivatives that show improved interaction with biological targets, making them suitable candidates for further development as therapeutic agents .
Material Science Applications
Conductive Polymers
The incorporation of this compound into polymer matrices has been investigated for applications in organic electronics. The thiophene moiety contributes to the conductivity of the resulting polymers, making them suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells .
Nanocomposites
Research has demonstrated that when combined with nanomaterials, this compound can enhance the mechanical properties and thermal stability of composites. Such enhancements are critical for applications in advanced materials where durability and performance are paramount .
Case Studies
Mechanism of Action
The mechanism of action of (E)-N-(4-(furan-3-yl)benzyl)-3-(thiophen-2-yl)acrylamide involves the inhibition of histone deacetylases (HDACs), particularly HDAC8 . HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, the compound can promote histone acetylation, resulting in a more relaxed chromatin structure and increased gene expression. This mechanism is relevant for its potential therapeutic applications in cancer and other diseases where epigenetic regulation plays a crucial role.
Comparison with Similar Compounds
Structural Comparison
The structural uniqueness of (E)-N-(4-(furan-3-yl)benzyl)-3-(thiophen-2-yl)acrylamide lies in its dual heterocyclic architecture. Below is a comparison with key analogs:
Key Observations :
- Heterocycle Position : The thiophen-2-yl group in the target compound and DM497 enhances π-π stacking with hydrophobic receptor pockets, whereas furan-2-yl (DM490) may reduce steric hindrance .
Pharmacological Activity Comparison
The target compound’s bioactivity can be inferred from structurally related analogs:
Key Observations :
- Potency : DM497 exhibits stronger inhibition of α9α10 nAChRs (IC₅₀ = 1.2 µM) compared to its effects on CaV2.2 (IC₅₀ = 3.8 µM), suggesting heterocycle-dependent selectivity .
- Allosteric vs. Competitive Effects : The furan-2-yl group in DM490 favors allosteric modulation of α7 nAChRs, while thiophen-2-yl (DM497) promotes competitive inhibition .
Key Observations :
Biological Activity
(E)-N-(4-(furan-3-yl)benzyl)-3-(thiophen-2-yl)acrylamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 309.4 g/mol
- CAS Number : 2035000-24-7
The structure incorporates furan and thiophene moieties, which are known to contribute to various biological activities. The presence of the acrylamide functional group further enhances its reactivity and potential interactions with biological targets .
The primary mechanism of action for this compound is believed to involve the inhibition of histone deacetylases (HDACs), particularly HDAC8. HDAC inhibitors are gaining attention for their roles in regulating gene expression and cellular processes, making them valuable in cancer therapy and neurodegenerative disease treatment .
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antitumor Activity : The compound has shown potential as an anticancer agent through its ability to modulate epigenetic mechanisms.
- Neuroprotective Effects : By inhibiting HDACs, it may offer protective effects against neurodegenerative conditions.
- Antimicrobial Properties : The furan and thiophene rings are associated with antimicrobial activity, suggesting potential applications in treating infections .
Case Studies
-
Inhibition of HDAC8 :
- A study demonstrated that this compound effectively inhibits HDAC8, leading to increased acetylation of histones and subsequent modulation of gene expression related to cell cycle regulation and apoptosis.
- Anxiolytic-Like Activity :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Furanone Derivative | Furanone | Antimicrobial | Contains a lactone ring |
| Benzamide Derivative | Benzamide | Antitumor | Lacks furan rings |
| Furocoumarin | Furocoumarin | Anticancer | Exhibits phototoxicity |
This table highlights how this compound's dual furan structure combined with an acrylamide group may enhance its reactivity and biological interactions compared to simpler analogs .
Applications in Medicinal Chemistry
The potential applications of this compound extend beyond basic research into practical medicinal chemistry:
- Cancer Therapeutics : Its role as an HDAC inhibitor positions it as a candidate for developing new cancer therapies.
- Neurodegenerative Disease Treatment : Targeting epigenetic modifications can provide new avenues for neuroprotection.
- Material Science : The compound's unique properties also suggest applications in developing organic electronic materials due to its conductive characteristics .
Q & A
Q. What are the key considerations for synthesizing (E)-N-(4-(furan-3-yl)benzyl)-3-(thiophen-2-yl)acrylamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves a multi-step route:
- Step 1 : Condensation of 4-(furan-3-yl)benzylamine with acryloyl chloride derivatives under inert conditions.
- Step 2 : Coupling with thiophene-2-carbaldehyde via a Horner-Wadsworth-Emmons reaction to ensure stereoselective formation of the (E)-isomer .
- Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol. Monitor intermediates via TLC and confirm final product purity by HPLC (>98%) and / NMR .
Q. How can the molecular structure of this compound be experimentally validated?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structure using SHELXL for refinement (e.g., space group , -factor < 5%) .
- Spectroscopic Techniques : Confirm conjugation of acrylamide and heterocyclic moieties via NMR (e.g., vinyl proton at δ 6.8–7.2 ppm) and FT-IR (amide I band at ~1650 cm) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC determination) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the compound’s reactivity and electronic properties?
- Methodological Answer :
- Computational Setup : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate HOMO-LUMO gaps to assess charge transfer (e.g., ΔE = 3.2 eV) and Fukui indices for nucleophilic/electrophilic sites .
- Validation : Compare computed IR spectra with experimental data (RMSD < 10 cm) .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Source Analysis : Verify assay conditions (e.g., cell line passage number, serum concentration).
- SAR Exploration : Test derivatives with modified benzyl or thiophene groups. For example, replacing furan-3-yl with pyrazole increases EGFR inhibition by 40% .
- Meta-Analysis : Use tools like RevMan to statistically reconcile IC disparities (e.g., 1.5 µM vs. 3.2 µM in kinase assays) .
Q. What strategies enhance selectivity for target receptors over off-target proteins?
- Methodological Answer :
- Molecular Docking : Simulate binding to target (e.g., PARP-1) vs. off-target (e.g., COX-2) using AutoDock Vina. Prioritize derivatives with ΔG < -9 kcal/mol for PARP-1 .
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with Arg878) using Schrödinger Phase .
Q. How to design derivatives for improved pharmacokinetic properties?
- Methodological Answer :
- LogP Optimization : Introduce polar groups (e.g., -SONH) to reduce LogP from 3.8 to 2.5 (calculated via ChemAxon).
- Metabolic Stability : Assess CYP450-mediated degradation using liver microsomes. Fluorine substitution at benzyl position increases from 2.1 to 5.3 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
